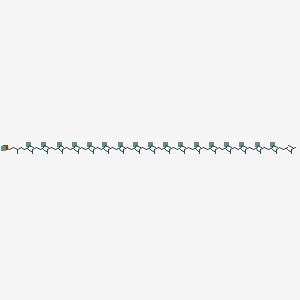

Dolichol 19

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dolichol 19 is a long-chain polyisoprenoid alcohol, part of the dolichol family, which consists of compounds with varying numbers of isoprene units. Dolichols are essential components in the process of protein glycosylation, where they act as carriers for sugar molecules that are transferred to proteins. This process is crucial for proper protein folding and function. This compound, specifically, contains 19 isoprene units, making it one of the longer-chain dolichols.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dolichol 19 typically involves the condensation of farnesyl diphosphate with multiple isopentenyl diphosphate units. This reaction is catalyzed by cis-prenyltransferase, resulting in the formation of polyprenyl diphosphate. The polyprenyl diphosphate is then reduced to this compound through a series of reduction steps involving specific reductases .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as plant leaves or animal tissues, followed by purification processes. The use of phosphorus oxychloride in the phosphorylation of dolichol has been documented as an efficient method for producing dolichyl phosphate .

Chemical Reactions Analysis

Types of Reactions: Dolichol 19 undergoes various chemical reactions, including:

Oxidation: Dolichol can be oxidized to form dolichyl phosphate, which is a key intermediate in glycosylation processes.

Reduction: The reduction of polyprenyl diphosphate to dolichol involves multiple steps catalyzed by specific reductases.

Substitution: Dolichol can participate in substitution reactions where its hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide and sodium borohydride.

Reduction: Reducing agents such as sodium borohydride are used in the reduction of polyprenyl diphosphate.

Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed:

Dolichyl Phosphate: Formed through the oxidation of dolichol.

Glycosylated Proteins: Result from the transfer of sugar molecules from dolichyl phosphate to proteins.

Scientific Research Applications

Dolichol 19 has numerous applications in scientific research:

Chemistry: Used as a model compound to study polyisoprenoid biosynthesis and its regulation.

Biology: Plays a crucial role in protein glycosylation, which is essential for proper protein folding and function.

Industry: Utilized in the production of glycosylated proteins for therapeutic purposes.

Mechanism of Action

Dolichol 19 functions primarily as a carrier for sugar molecules in the glycosylation process. It is involved in the transfer of sugars to nascent proteins in the endoplasmic reticulum. The mechanism involves the formation of dolichyl phosphate, which then acts as a lipid-linked oligosaccharide donor. This oligosaccharide is transferred to specific asparagine residues on proteins, facilitating proper protein folding and stability .

Comparison with Similar Compounds

Dolichol 19 is unique among dolichols due to its specific chain length of 19 isoprene units. Similar compounds include:

Dolichol 18: Contains 18 isoprene units and shares similar functions in glycosylation.

Dolichol 20: Contains 20 isoprene units and is also involved in protein glycosylation.

Polyprenols: Shorter-chain analogs of dolichols that serve similar roles in glycosylation but with varying efficiencies.

This compound’s specific chain length allows it to interact uniquely with enzymes and substrates involved in glycosylation, making it a valuable compound for studying the intricacies of this essential biological process .

Properties

IUPAC Name |

(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75-nonadecamethylhexaheptaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74-octadecaen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H156O/c1-77(2)39-21-40-78(3)41-22-42-79(4)43-23-44-80(5)45-24-46-81(6)47-25-48-82(7)49-26-50-83(8)51-27-52-84(9)53-28-54-85(10)55-29-56-86(11)57-30-58-87(12)59-31-60-88(13)61-32-62-89(14)63-33-64-90(15)65-34-66-91(16)67-35-68-92(17)69-36-70-93(18)71-37-72-94(19)73-38-74-95(20)75-76-96/h39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,95-96H,21-38,40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74-76H2,1-20H3/b78-41+,79-43+,80-45+,81-47+,82-49+,83-51+,84-53+,85-55+,86-57+,87-59+,88-61+,89-63+,90-65+,91-67+,92-69+,93-71+,94-73+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRSDHXDHPEZNS-CQXSFFNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H156O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B3136683.png)

![5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B3136718.png)